molecular formula C5H12ClNO B12906653 O-(2-Cyclopropylethyl)hydroxylamine hydrochloride CAS No. 854382-74-4

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride

Cat. No.: B12906653
CAS No.: 854382-74-4
M. Wt: 137.61 g/mol
InChI Key: VOPCFSLTAOCPJE-UHFFFAOYSA-N
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Description

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁NO·HCl It is a hydrochloride salt of O-(2-cyclopropylethyl)hydroxylamine, characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopropylcarbinol, which is converted to cyclopropylcarbinyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Formation of Hydroxylamine: The cyclopropylcarbinyl chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium carbonate (Na₂CO₃) to yield O-(2-cyclopropylethyl)hydroxylamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of cyclopropylcarbinol and hydroxylamine hydrochloride are used.

    Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification: The final product is purified using recrystallization or other suitable methods to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroso compounds or nitro compounds under appropriate conditions.

    Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the specific substitution reaction, but bases like Na₂CO₃ or catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the effects of cyclopropyl groups on biological activity. It can be incorporated into bioactive molecules to investigate their interactions with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of O-(2-Cyclopropylethyl)hydroxylamine hydrochloride involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. The cyclopropyl group can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in specific applications.

Comparison with Similar Compounds

Similar Compounds

  • O-(2-Cyclopropylmethyl)hydroxylamine hydrochloride
  • O-(2-Cyclopropylpropyl)hydroxylamine hydrochloride
  • O-(2-Cyclopropylbutyl)hydroxylamine hydrochloride

Uniqueness

O-(2-Cyclopropylethyl)hydroxylamine hydrochloride is unique due to its specific chain length and the presence of a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it suitable for applications where other similar compounds may not be as effective.

Properties

CAS No.

854382-74-4

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

O-(2-cyclopropylethyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c6-7-4-3-5-1-2-5;/h5H,1-4,6H2;1H

InChI Key

VOPCFSLTAOCPJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCON.Cl

Origin of Product

United States

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